

Synthesis of 2-Morpholinoacetaldehyde Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

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This technical guide provides a comprehensive overview of the synthesis of **2-Morpholinoacetaldehyde** hydrochloride, a key intermediate in the preparation of various pharmaceutical compounds and research chemicals. The document details the most common synthetic route, alternative methodologies, and includes detailed experimental protocols. All quantitative data is summarized for clarity, and key transformations are illustrated with diagrams.

Introduction

2-Morpholinoacetaldehyde and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of both a reactive aldehyde functionality and a morpholine moiety allows for a wide range of chemical modifications, making it a versatile precursor in the development of novel therapeutics. The hydrochloride salt is generally preferred for its improved stability and handling characteristics compared to the free aldehyde.[\[1\]](#)

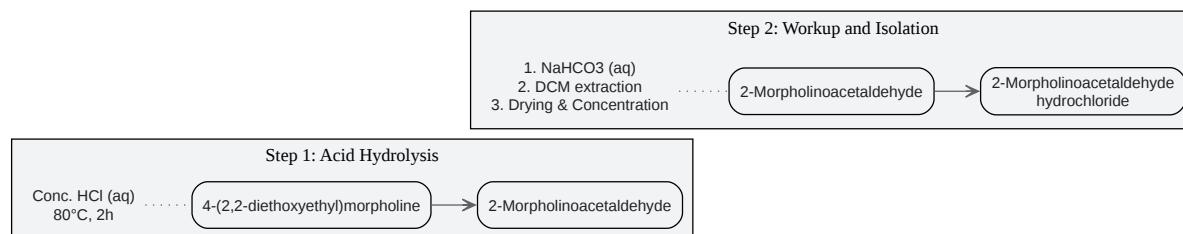
Chemical Identity:

Identifier	Value
IUPAC Name	2-(morpholin-4-yl)acetaldehyde hydrochloride[1]
CAS Number	1172495-88-3 (hydrochloride)[1][2]
Molecular Formula	C6H12CINO2[1][2]
Molecular Weight	165.62 g/mol [2]
Synonyms	Morpholin-4-ylacetaldehyde hydrochloride, 4-Morpholineacetaldehyde hydrochloride[1]

Primary Synthetic Route: Acid Hydrolysis of 4-(2,2-diethoxyethyl)morpholine

The most commonly employed and well-documented method for the synthesis of **2-Morpholinoacetaldehyde** hydrochloride is the acid-catalyzed hydrolysis of its diethyl acetal precursor, 4-(2,2-diethoxyethyl)morpholine.[1][3] This two-step process involves the deprotection of the aldehyde followed by workup to isolate the hydrochloride salt.

Reaction Scheme



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Caption: Synthetic pathway for **2-Morpholinoacetaldehyde** hydrochloride.

Experimental Protocol

Step 1: Acid Hydrolysis

- A solution of 4-(2,2-diethoxyethyl)morpholine (Intermediate 7) (600 mg, 2.95 mmol) is dissolved in concentrated aqueous HCl (4 mL).[3]
- The reaction mixture is stirred at 80°C for 2 hours.[3]

Step 2: Neutralization and Extraction

- The reaction mixture is cooled to room temperature.[3]
- The solution is made alkaline to a pH of approximately 10 with a saturated aqueous solution of NaHCO3 (20 mL).[3]
- The resulting aqueous solution is extracted with dichloromethane (DCM) (3 x 50 mL).[3]
- The combined organic layers are washed with water (50 mL) and brine (30 mL).[3]
- The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield the crude product.[3]

Quantitative Data

Reactant/Product	Amount	Moles	Notes
4-(2,2-diethoxyethyl)morpholine	600 mg	2.95 mmol	Starting material.
Concentrated HCl	4 mL	-	Reagent for hydrolysis.
Crude 2-Morpholinoacetaldehyde	340 mg	-	Obtained as a colorless oil. Used without further purification.

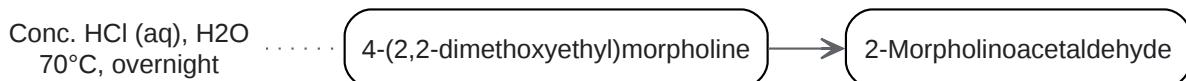
Alternative Synthetic Routes

While the acid hydrolysis of the diethyl acetal is the most common method, other routes have been reported, offering potential alternatives in terms of starting materials and reaction conditions.

Hydrolysis of 4-(2,2-dimethoxyethyl)morpholine

A similar approach involves the hydrolysis of the corresponding dimethyl acetal. This method also relies on acid-catalyzed deprotection to yield the desired aldehyde.

General Reaction Scheme



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Caption: Hydrolysis of the dimethyl acetal precursor.

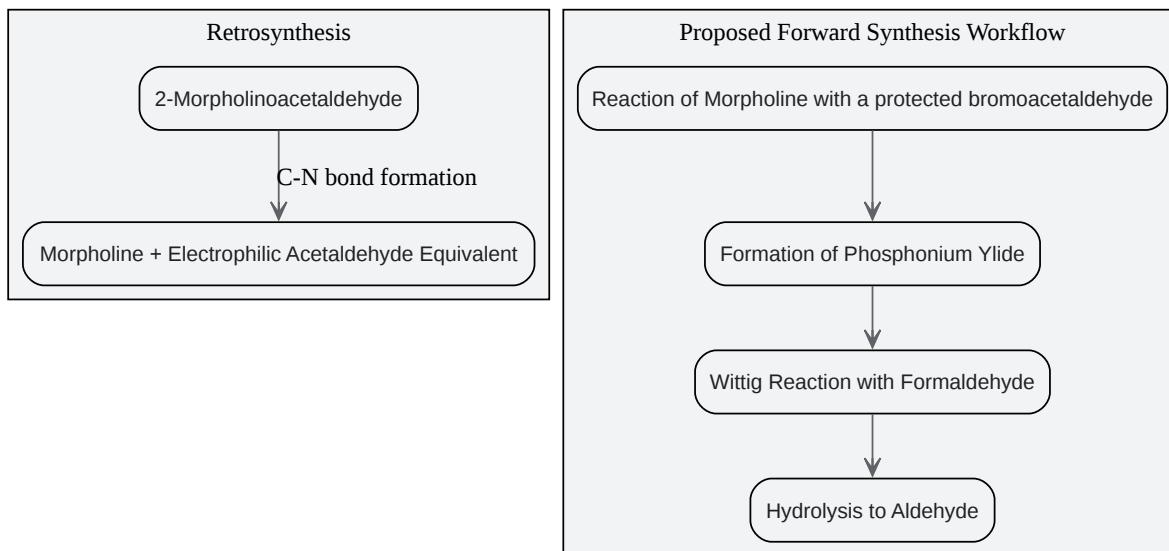
General Experimental Protocol

A solution of 4-(2,2-dimethoxyethyl)morpholine in a mixture of concentrated hydrochloric acid and water is heated at 70°C overnight.[4] Following the reaction, a standard aqueous workup, similar to the one described for the diethyl acetal, would be performed to isolate the product. While specific yields for this exact transformation are not readily available in the cited literature, they are expected to be comparable to the diethyl acetal hydrolysis.

Wittig Reaction Approach

A conceptually different approach to synthesize **2-Morpholinoacetaldehyde** involves the use of a Wittig reaction. This powerful olefination method can be adapted to form the aldehyde functionality. A plausible retrosynthetic analysis suggests the reaction between morpholine and a suitable electrophile containing a masked aldehyde, followed by a Wittig-type reaction.

Conceptual Retrosynthesis and Workflow



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Caption: Wittig reaction strategy for synthesis.

General Considerations for the Wittig Approach

The synthesis would likely involve the reaction of morpholine with a protected 2-bromoacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal) to form the corresponding morpholino acetal. This intermediate would then be converted to a phosphonium salt, followed by treatment with a strong base to generate the ylide. The ylide would then react with a suitable carbonyl compound, such as formaldehyde, to form an enol ether, which upon acidic hydrolysis would yield **2-morpholinoacetaldehyde**. This route is more complex than the direct hydrolysis of pre-existing acetals and would require careful optimization of each step.

Summary of Synthetic Methods

Method	Starting Material	Key Reagents	Conditions	Advantages	Disadvantages
Acid Hydrolysis (Diethyl Acetal)	4-(2,2-diethoxyethyl)morpholine	Conc. HCl	80°C, 2h	High yield, straightforward procedure.	Requires the synthesis of the acetal precursor.
Acid Hydrolysis (Dimethyl Acetal)	4-(2,2-dimethoxyethyl)morpholine	Conc. HCl, H ₂ O	70°C, overnight	Similar to the diethyl acetal route.	Potentially longer reaction time.
Wittig Reaction	Morpholine, protected bromoacetaldehyde	Triphenylphosphine, strong base, formaldehyde	Multi-step	Versatile, allows for structural modifications.	More complex, may have lower overall yield.

Conclusion

The synthesis of **2-Morpholinoacetaldehyde** hydrochloride is most reliably achieved through the acid-catalyzed hydrolysis of its diethyl or dimethyl acetal precursors. This method is high-yielding and procedurally simple, making it suitable for both laboratory and larger-scale production. Alternative methods, such as the Wittig reaction, offer greater flexibility in terms of starting materials but are more synthetically demanding. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project.

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- To cite this document: BenchChem. [Synthesis of 2-Morpholinoacetaldehyde Hydrochloride: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332701#synthesis-of-2-morpholinoacetaldehyde-hydrochloride>]

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